1,4-Dibromo-5-chloroisoquinoline
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Overview
Description
1,4-Dibromo-5-chloroisoquinoline is a halogenated isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. The presence of bromine and chlorine atoms in this compound makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-5-chloroisoquinoline can be synthesized through various methods. One common method involves the bromination of isoquinoline derivatives. For example, quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene . This method can be adapted to synthesize this compound by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The use of efficient brominating reagents, such as 1,3-dibromo-5,5-dimethylhydantoin, can provide high yields of the desired product under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-5-chloroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different isoquinoline derivatives.
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene is commonly used for bromination reactions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted isoquinoline derivatives.
Scientific Research Applications
1,4-Dibromo-5-chloroisoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-5-chloroisoquinoline involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromoisoquinoline
- 5-Chloroisoquinoline
- 1,4-Dibromoisoquinoline
Uniqueness
1,4-Dibromo-5-chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring
Biological Activity
1,4-Dibromo-5-chloroisoquinoline is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the isoquinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of bromine and chlorine substituents enhances its reactivity and biological activity.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of isoquinolines possess significant activity against various bacterial strains. For instance, compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 1×10−6 to 1×10−4 mg/mL against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .
Compound | MIC (mg/mL) | Target Pathogen |
---|---|---|
This compound | 1×10−4 | Staphylococcus aureus |
Derivative A | 1×10−6 | Klebsiella pneumoniae |
Derivative B | 1×10−5 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer). The IC50 values for these activities are critical for evaluating the compound's effectiveness.
These values indicate that the compound can inhibit cell proliferation effectively at relatively low concentrations.
The mechanisms underlying the biological activities of this compound involve several pathways:
- ROS Generation : The compound induces reactive oxygen species (ROS) formation, which is linked to its cytotoxic effects on cancer cells. Elevated ROS levels can lead to oxidative stress and apoptosis in malignant cells .
- Tubulin Polymerization Interference : Similar isoquinoline derivatives have been shown to disrupt microtubule dynamics by interfering with tubulin polymerization, leading to cell cycle arrest in cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of isoquinoline derivatives, including this compound:
- Study on Anticancer Activity : A study evaluated various isoquinoline derivatives against a panel of cancer cell lines. The results indicated that compounds with similar structures exhibited significant antiproliferative effects, with some showing selectivity towards tumor cells over normal cells .
- Antimicrobial Efficacy Assessment : In another study focusing on antimicrobial properties, derivatives were tested against multidrug-resistant bacterial strains. The findings revealed that certain modifications in the structure enhanced antimicrobial potency significantly compared to standard antibiotics .
Properties
Molecular Formula |
C9H4Br2ClN |
---|---|
Molecular Weight |
321.39 g/mol |
IUPAC Name |
1,4-dibromo-5-chloroisoquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-4-13-9(11)5-2-1-3-7(12)8(5)6/h1-4H |
InChI Key |
VVESPFNRGQPRES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN=C2Br)Br |
Origin of Product |
United States |
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